molecular formula C21H17N3O3S B11602839 (5Z)-2-(4-methoxyphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methoxyphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602839
M. Wt: 391.4 g/mol
InChI Key: YFTMSNXZCVFSCG-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxyphenyl and propenyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole and thiazole intermediates, followed by their fusion and subsequent substitution reactions to introduce the methoxyphenyl and propenyloxyphenyl groups.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and propenyloxyphenyl groups.

    Reduction: Reduction reactions can target the double bonds and the triazole ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

(5Z)-2-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is explored for use in materials science, including the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • **(5Z)-2-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE shares similarities with other triazolothiazole derivatives, such as (5Z)-2-(4-METHOXYPHENYL)-5-{[4-(ETHOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE.
  • **Other related compounds include triazole-thiazole hybrids with different substituents on the aromatic rings.

Uniqueness: The uniqueness of (5Z)-2-(4-METHOXYPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O3S/c1-3-12-27-17-8-4-14(5-9-17)13-18-20(25)24-21(28-18)22-19(23-24)15-6-10-16(26-2)11-7-15/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

YFTMSNXZCVFSCG-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.